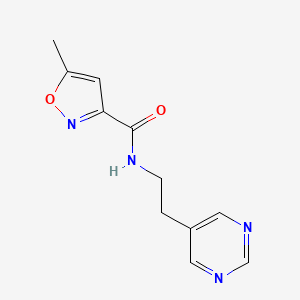

5-methyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide

Description

Historical Development of Isoxazole-Carboxamide Derivatives

The chemistry of isoxazole-carboxamide derivatives traces its origins to Claisen’s 1903 synthesis of isoxazole via propargylaldehyde acetal oximation. This foundational work established isoxazole as a versatile heterocycle, but progress remained incremental until the late 20th century. A pivotal advance occurred in 2005 with Hansen et al.’s copper(I)-catalyzed one-pot synthesis of 3,5-disubstituted isoxazoles, which enabled regioselective coupling of nitrile oxides and terminal acetylenes. Subsequent methodologies, such as Reddy et al.’s p-tosylalcohol-catalyzed cyclization (2012) and Pérez et al.’s eco-friendly deep eutectic solvent approach (2015), expanded access to diverse isoxazole-carboxamides. These innovations laid the groundwork for incorporating pyrimidine substituents, as exemplified by Jadhav et al.’s 2013 protocol using hydroxy(tosyloxy)iodobenzene (HTIB) to generate nitrile oxides for alkyne cycloadditions.

Emergence of Pyrimidine-Functionalized Isoxazoles in Research

Pyrimidine-functionalized isoxazoles gained prominence through their dual capacity to engage biological targets via π-π stacking (pyrimidine) and hydrogen bonding (carboxamide). Early applications focused on antimicrobial agents, with studies demonstrating that the pyrimidine’s nitrogen-rich aromatic system enhanced interactions with bacterial DNA gyrase. A paradigm shift occurred in cystic fibrosis research when isoxazolo[5,4-d]pyrimidines were identified as ΔF508-CFTR correctors, restoring chloride channel function at micromolar concentrations. This discovery underscored the scaffold’s potential in addressing protein misfolding disorders. Concurrently, anticancer evaluations revealed that derivatives like compound 2d (IC~50~ = 15.48 μg/ml against HeLa cells) exploit pyrimidine-mediated kinase inhibition while leveraging the isoxazole’s metabolic resilience.

Strategic Importance in Heterocyclic Chemistry

The fusion of isoxazole and pyrimidine addresses three critical challenges in drug design:

- Bioisosteric Replacement : The isoxazole ring serves as a bioisostere for ester or amide groups, mitigating hydrolysis while maintaining target affinity. For example, in 5-methyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide, the isoxazole’s oxygen and nitrogen atoms mimic carbonyl and amine functionalities, respectively.

- Conformational Rigidity : The planar pyrimidine system restricts rotational freedom, favoring entropically optimized binding. This rigidity is critical in kinase inhibitors, where precise orientation of hydrogen bond donors is essential.

- Diverse Functionalization : Position-selective substitution on both rings allows fine-tuning of physicochemical properties. The 5-methyl group on the isoxazole enhances lipophilicity, while the pyrimidin-5-yl ethyl chain introduces solubility through its basic nitrogen.

Current Research Landscape and Scientific Significance

Recent studies highlight four key domains of innovation:

Table 1: Research Frontiers in Isoxazole-Pyrimidine Hybrids

The compound this compound epitomizes these trends, combining a 3-carboxamide-substituted isoxazole with a pyrimidine ethyl side chain. Its design leverages structure-activity relationship (SAR) insights from analogs like 2d and 2e , where electron-withdrawing groups (e.g., 4-F, 4-Cl) on the isoxazole improved cytotoxicity. Concurrently, the ethyl linker balances hydrophobicity and flexibility, enabling optimal positioning of the pyrimidine for target engagement.

Properties

IUPAC Name |

5-methyl-N-(2-pyrimidin-5-ylethyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-8-4-10(15-17-8)11(16)14-3-2-9-5-12-7-13-6-9/h4-7H,2-3H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVIAXKOMMKHAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCCC2=CN=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of terminal alkynes with nitroacetic esters in the presence of a base, followed by treatment with molecular iodine and hydroxylamine . This method is highly regioselective and efficient.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally benign solvents and catalysts can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The isoxazole and pyrimidine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the isoxazole or pyrimidine rings.

Scientific Research Applications

Chemical Properties and Structure

The compound features an isoxazole ring, which is known for its diverse chemical reactivity. Its molecular formula is , with a molecular weight of approximately 246.27 g/mol. The presence of the pyrimidine group enhances its interaction with biological targets, making it a valuable candidate for further research.

Chemistry

5-methyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including:

- Substitution Reactions: The compound can undergo nucleophilic substitution, making it useful for creating derivatives with enhanced properties.

- Cyclization Reactions: It can participate in cyclization processes, leading to the formation of new cyclic compounds.

Biology

The compound has been investigated for its potential as a biochemical probe or ligand in biological systems. Notable applications include:

- Enzyme Inhibition: Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.

- Receptor Modulation: It may interact with various receptors, influencing signaling pathways and cellular responses.

Medicine

This compound has shown promise in several therapeutic areas:

- Anticancer Activity: Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has been reported to affect pro-apoptotic and anti-apoptotic proteins, leading to cell cycle arrest and apoptosis in human leukemia cells .

- Anti-inflammatory Properties: The compound has exhibited anti-inflammatory effects in animal models by reducing inflammation markers, indicating potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Research

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been tested on human promyelocytic leukemia cells (HL-60), demonstrating effective cytotoxicity within a concentration range of 86 μM to 755 μM .

Case Study 2: Anti-inflammatory Applications

Animal studies have indicated that this compound can significantly lower inflammation markers associated with conditions such as arthritis and other inflammatory diseases. These findings suggest that it could be developed into a therapeutic agent targeting inflammation .

Mechanism of Action

The mechanism of action of 5-methyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Key Observations:

Substituent Flexibility vs. Rigidity: The target compound’s 2-(pyrimidin-5-yl)ethyl group introduces conformational flexibility, which may enhance binding to proteins with deep or dynamic pockets.

Electronic and Solubility Profiles :

- The pyrimidine-ethyl group in the target compound may improve solubility due to its polarity compared to the phenyl group in . However, the sulfamoyl linker in could enhance hydrogen-bonding capacity, a critical factor for target engagement.

Steric Effects :

- The 3-phenyl substitution in adds steric bulk, which might hinder entry into certain binding pockets but improve selectivity for larger active sites.

Research Findings and Hypotheses

While direct pharmacological data for the target compound is unavailable, insights can be extrapolated from structural analogs:

Biological Activity

5-methyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and immunomodulatory applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound includes an isoxazole ring, a pyrimidine moiety, and a carboxamide functional group. Its molecular weight is approximately 232.24 g/mol, making it a relatively small molecule suitable for biological interactions.

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It may inhibit various enzymes or receptors, leading to altered cellular responses. For instance, similar compounds have been shown to inhibit kinases involved in cancer progression and immune responses .

Anticancer Activity

Recent studies have demonstrated the anticancer properties of isoxazole derivatives, including those structurally related to this compound. In vitro evaluations have indicated that these compounds exhibit significant cytotoxicity against various cancer cell lines, including:

| Compound | Cell Line | CC50 (µM) | Reference |

|---|---|---|---|

| This compound | HT29 (Colorectal) | Data not available | |

| Oxazolo[5,4-d]pyrimidines | HT29 | 58.4 (more active than 5-FU) | |

| Oxazolo[5,4-d]pyrimidines | A549 (Lung) | Data not available |

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapeutics.

Immunomodulatory Effects

Isoxazole derivatives have also been investigated for their immunomodulatory properties. Research indicates that these compounds can regulate immune functions by modulating cytokine production and affecting lymphocyte proliferation. For example, certain derivatives have been reported to suppress polyclonal antibody production in vitro and exhibit anti-inflammatory effects in vivo .

Case Studies

- Cytotoxicity Study : A study evaluated the cytotoxic effects of various isoxazole derivatives against human cancer cell lines using the MTT assay. The results indicated that some derivatives showed selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .

- Immunosuppressive Activity : In another study focusing on immune response modulation, isoxazole derivatives were tested for their ability to inhibit antibody production in mice models. The results demonstrated significant immunosuppressive effects, suggesting potential applications in autoimmune diseases .

Q & A

Q. What are the common synthetic routes for 5-methyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide, and what key reaction conditions influence yield and purity?

The synthesis typically involves coupling a pyrimidine-ethylamine intermediate with an activated isoxazole-3-carboxylic acid derivative. A two-step approach is widely used:

- Step 1: Synthesis of the pyrimidine-ethylamine intermediate via nucleophilic substitution or reductive amination.

- Step 2: Amide bond formation using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane or DMF . Key factors affecting yield include solvent polarity (DMF enhances solubility of polar intermediates), temperature control (0–5°C for carbodiimide activation), and stoichiometric ratios of coupling reagents .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

- NMR Spectroscopy: H and C NMR confirm the presence of the pyrimidine (δ 8.6–9.0 ppm for aromatic protons) and isoxazole (δ 6.5–6.7 ppm for the isoxazole proton) moieties. The ethyl linker’s protons appear as a triplet near δ 3.6 ppm .

- X-ray Crystallography: Resolves bond angles and distances (e.g., N–C=O bond length ~1.35 Å in the amide group) to validate stereochemistry .

- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ at m/z 287.1142) .

Q. What are the primary functional groups in this compound, and how do they dictate its reactivity in subsequent derivatization?

Key functional groups include:

- Isoxazole Ring: Electrophilic at C-5 due to electron-withdrawing effects of the adjacent nitrogen and oxygen atoms, enabling nucleophilic substitutions .

- Amide Linker: Participates in hydrogen bonding with biological targets; susceptible to hydrolysis under strongly acidic/basic conditions .

- Pyrimidine Moiety: Acts as a hydrogen bond acceptor, influencing pharmacokinetic properties like solubility and membrane permeability .

Q. What standard analytical methods are recommended for purity assessment, and what challenges arise in interpreting chromatographic data?

- HPLC: Reverse-phase C18 columns with UV detection at 254 nm are standard. Purity >95% is typically required for biological assays .

- Challenges: Co-elution of byproducts (e.g., unreacted pyrimidine intermediates) may require gradient elution optimization. LC-MS is critical to distinguish isobaric impurities .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side reactions during the coupling of pyrimidine and isoxazole moieties?

- Solvent Screening: Replace DMF with THF or acetonitrile to reduce racemization risks .

- Catalyst Tuning: Use HOBt (hydroxybenzotriazole) to suppress carbodiimide-mediated side reactions .

- Temperature Control: Lowering reaction temperature to −20°C minimizes undesired N-acylurea formation .

Q. What strategies resolve contradictions between computational predictions and experimental data in reaction pathway validation?

- Density Functional Theory (DFT): Calculate activation energies for proposed intermediates (e.g., tetrahedral oxyanion in amide bond formation) to identify kinetically favorable pathways .

- Isotopic Labeling: Use N-labeled pyrimidine to track unexpected rearrangements detected via H-N HSQC NMR .

Q. What in silico approaches are suitable for predicting biological targets or stability?

- Molecular Docking: Screen against kinase domains (e.g., EGFR) using PyMOL or AutoDock Vina to prioritize in vitro assays .

- QM/MM Simulations: Model hydrolysis pathways in physiological buffers to predict metabolic stability .

Q. How do researchers design controlled experiments to differentiate between cytotoxic effects and off-target interactions in pharmacological studies?

- ShRNA Knockdown: Silence suspected targets (e.g., pyrimidine metabolism enzymes) in cell lines to confirm on-target effects .

- Proteome Profiling: Use affinity pull-down assays with biotinylated analogs to identify non-specific binding partners .

Q. What methodologies address discrepancies in biological activity data across different cell lines or assay conditions?

- Dose-Response Normalization: Express IC50 values relative to internal controls (e.g., staurosporine for cytotoxicity) to account for cell viability variations .

- Metabolomic Profiling: Correlate activity with endogenous pyrimidine levels using LC-MS-based metabolomics .

Q. What hybrid experimental-computational frameworks accelerate the discovery of derivatives with enhanced selectivity?

- Machine Learning (ML): Train models on existing SAR data to predict substituent effects on binding affinity (e.g., methyl vs. trifluoromethyl groups at the pyrimidine C-6 position) .

- Parallel Synthesis: Generate a 48-compound library using automated liquid handlers, guided by ML-prioritized substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.